4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid
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Overview
Description
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H7ClFNO2 It is a derivative of benzoic acid, featuring a chloro, cyano, and fluoro substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluoro groups can enhance binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
- 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid
- 4-(2-Cyano-3-fluorophenyl)benzoic acid
- 4-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid
Comparison: Compared to its analogs, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid may exhibit unique properties due to the specific positioning of the substituents on the aromatic ring. These differences can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
4-chloro-3-(3-cyano-2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-17)13(10)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLWVJOMRDTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689850 |
Source
|
Record name | 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-05-7 |
Source
|
Record name | 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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